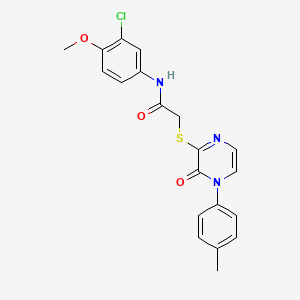

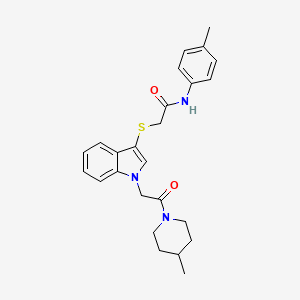

![molecular formula C25H21NO6S B2508769 ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1114850-66-6](/img/structure/B2508769.png)

ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of various starting materials to produce novel chemical entities with potential biological activities. For instance, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate was prepared as an anti-juvenile hormone agent, indicating that the synthesis of such compounds can lead to biologically active agents . Similarly, the reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate with different amines and thiols resulted in the formation of various heterocyclic compounds, suggesting that the synthesis of ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate might involve similar condensation reactions .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including IR, Raman, NMR, and X-ray diffraction . These studies provide detailed information on the geometric parameters and vibrational frequencies of the molecules, which are essential for understanding the chemical behavior and reactivity of the compounds. The molecular structure analysis of ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate would likely follow similar methodologies to elucidate its structure.

Chemical Reactions Analysis

The chemical reactions involving related compounds demonstrate the versatility of these molecules in forming various heterocyclic structures. For example, cyclizations of benzotriazolyl-pyrrolidinones and isoindolinones led to the formation of 1,4-benzothiazepines and 1,4-benzoxazepines, respectively . These reactions highlight the potential for ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate to undergo similar transformations, which could be explored to synthesize novel derivatives with unique properties.

Physical and Chemical Properties Analysis

While the physical and chemical properties of ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate are not directly reported in the provided papers, the studies of related compounds can provide a basis for predicting its properties. The solvate formation, as seen with ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate butanol solvate, indicates that solubility and crystallinity could be important factors to consider . Additionally, the HOMO and LUMO energy calculations can give insights into the electronic properties and reactivity of the compound.

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis One application of complex organic molecules, akin to ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate, is in chemical synthesis and catalysis. For example, the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y has demonstrated efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This showcases the role of sophisticated organic compounds in facilitating or enhancing chemical reactions, particularly in the context of sustainable and reusable catalytic processes (Ghorbanloo & Alamooti, 2017).

Antimicrobial and Antibacterial Activity Another notable application is in the development of antimicrobial and antibacterial agents. The synthesis of novel 2-chloro-8-methoxy-3-aryl-[1,3] benzoxazine derivatives using Vilsmeier reagent and their subsequent evaluation for antibacterial activity against gram-negative and gram-positive bacteria highlight the potential of complex organic molecules in addressing medical challenges, such as combating resistant bacterial strains (Shakir, Saoud, & Hussain, 2020).

Photopolymerization Moreover, benzoate ester derivatives of ethyl α-hydroxymethylacrylate have been synthesized and found to undergo rapid photopolymerization. This reveals the application of complex organic molecules in materials science, particularly in the development of coatings and thin films through photoinitiated polymerization processes, which can be significantly faster than traditional methods and offer unique physical properties (Avci, Mathias, & Thigpen, 1996).

Propriétés

IUPAC Name |

ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO6S/c1-3-32-25(28)18-7-6-8-19(15-18)26-16-23(24(27)17-11-13-20(31-2)14-12-17)33(29,30)22-10-5-4-9-21(22)26/h4-16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEFISNOFFWBFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

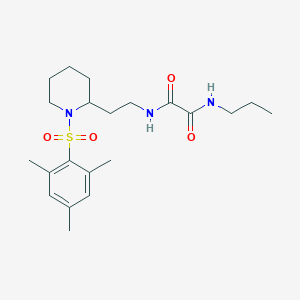

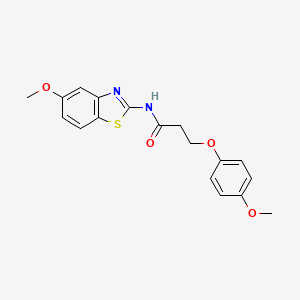

![(2E)-N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide](/img/structure/B2508688.png)

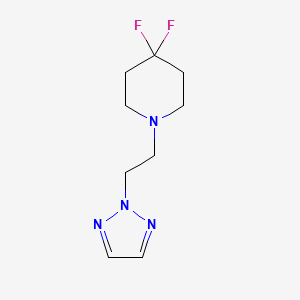

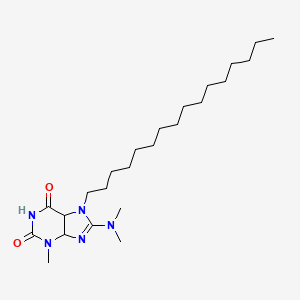

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid](/img/structure/B2508698.png)

methanone](/img/structure/B2508699.png)

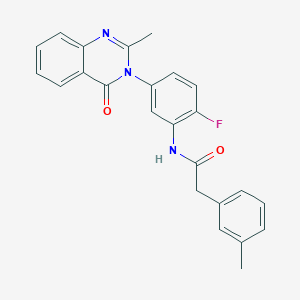

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2508704.png)

![[3-(4-methylpiperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride](/img/structure/B2508705.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2508706.png)

![3-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2508707.png)